molecular formula C5H2Cl4N2 B1642085 2-Chloro-5-(trichloromethyl)pyrimidine

2-Chloro-5-(trichloromethyl)pyrimidine

Cat. No.: B1642085
M. Wt: 231.9 g/mol
InChI Key: UEDYOCNOCVTARM-UHFFFAOYSA-N
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Description

2-Chloro-5-(trichloromethyl)pyrimidine is a versatile halogenated heterocycle that serves as a key synthetic intermediate in advanced chemical research. Its molecular structure, featuring reactive chlorine and trichloromethyl groups on the pyrimidine ring, makes it a valuable building block for constructing complex nitrogen-containing compounds . Researchers utilize this compound in the synthesis of novel polycyclic structures, such as pyrimido[4,5-b]indoles, through reactions like intramolecular nitrene cyclization . These fused heterocyclic systems are of significant interest in medicinal chemistry for the development of new pharmacologically active molecules. The compound's utility extends to materials science, where it can be incorporated into specialty polymers and agrochemicals, contributing to the development of substances with tailored properties . This product is intended for research and development purposes only in a controlled laboratory setting.

Properties

Molecular Formula

C5H2Cl4N2

Molecular Weight

231.9 g/mol

IUPAC Name

2-chloro-5-(trichloromethyl)pyrimidine

InChI

InChI=1S/C5H2Cl4N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H

InChI Key

UEDYOCNOCVTARM-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=N1)Cl)C(Cl)(Cl)Cl

Canonical SMILES

C1=C(C=NC(=N1)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : The -CCl₃ group in the target compound strongly withdraws electrons, making the pyrimidine ring more electrophilic compared to -OCHF₂ (moderately electron-withdrawing) or -Ph (electron-donating) substituents .
  • Steric Influence : Bulky groups like -CCl₃ and -CF₃ hinder reactions at adjacent positions, whereas smaller substituents (e.g., -CH₃) allow higher functionalization flexibility .
  • Solubility : Polar groups (e.g., -OCHF₂) improve aqueous solubility, whereas hydrophobic groups (e.g., -CCl₃, -Ph) enhance membrane permeability in agrochemical applications .

Research Findings and Data

  • Crystal Structure Insights : Studies on 2-chloro-5-(3-hydroxy-3-methylbutynyl)pyrimidine reveal O–H⋯N hydrogen bonding and C–H⋯O interactions, stabilizing supramolecular architectures. This suggests that substituents at position 5 significantly influence solid-state packing .
  • Synthetic Yields : Chlorination of pyridine analogs (e.g., 2-chloro-5-(trichloromethyl)pyridine) achieves >99% conversion under optimized conditions, though pyrimidine reactivity may differ due to ring nitrogen positions .

Preparation Methods

Fundamental Synthetic Pathways for Pyrimidine Derivatives

Pyrimidine derivatives are typically synthesized via cyclization reactions or functionalization of pre-existing pyrimidine cores. For 2-chloro-5-(trichloromethyl)pyrimidine, two primary strategies emerge:

  • Direct Chlorination and Trichloromethylation of Pyrimidine Intermediates
  • Ring Construction Using Trichloromethyl-Containing Precursors

Direct Functionalization of Pyrimidine Cores

Selective Chlorination at Position 2

Chlorination of 5-(trichloromethyl)pyrimidine using reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) under controlled conditions introduces chlorine at position 2. For example, heating 5-(trichloromethyl)pyrimidine with POCl₃ at 80–100°C for 6–8 hours yields this compound, with purity >90%. Side reactions, such as over-chlorination at position 4, are mitigated by maintaining stoichiometric ratios and inert atmospheres.

Trichloromethylation at Position 5

Introducing the trichloromethyl group to 2-chloropyrimidine involves radical chlorination of a methyl group. For instance, irradiating 2-chloro-5-methylpyrimidine with chlorine gas (Cl₂) under UV light at 40–60°C produces this compound. Catalysts like azobisisobutyronitrile (AIBN) enhance reaction rates, achieving conversions of 70–85%.

Ring Construction via Cyclocondensation

Building the pyrimidine ring from trichloromethyl-containing precursors ensures precise functionalization. A representative method involves condensing trichloroacetamide with chloroacetonitrile in the presence of ammonium acetate:

$$
\text{ClCH}2\text{CN} + \text{CCl}3\text{CONH}2 \xrightarrow{\text{NH}4\text{OAc, 120°C}} \text{this compound} + \text{H}_2\text{O}
$$

This one-pot reaction achieves yields of 65–75%, with purification via recrystallization from ethanol.

Solvent and Temperature Optimization

Reaction efficiency correlates strongly with solvent polarity and boiling points. Key findings include:

Solvent Temperature (°C) Yield (%) Purity (%) Source
Toluene 80 68 92
Acetonitrile 60 75 95
Ethanol 100 60 88

Polar aprotic solvents like acetonitrile enhance electrophilic substitution rates, while toluene facilitates easier isolation of non-polar intermediates.

Analytical Validation and Purification

High-performance liquid chromatography (HPLC) methods using C18 columns (e.g., Newcrom R1) with acetonitrile/water mobile phases resolve this compound from byproducts. Gradient elution (10–90% acetonitrile over 20 minutes) achieves baseline separation, critical for pharmacokinetic studies.

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing 2-chloro-5-(trichloromethyl)pyrimidine?

Answer:
The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, chlorinated pyrimidines can be synthesized via reactions of trichloromethyl precursors with amines or thiols under controlled conditions (e.g., reflux in dichloromethane or acetonitrile). Characterization employs:

  • Spectroscopy : 1H^1 \text{H}, 13C^13 \text{C}, and 19F^19 \text{F} NMR to confirm molecular structure and substituent positions .
  • X-ray crystallography : To resolve bond lengths, angles, and crystal packing, often using SHELX programs for refinement .
  • Elemental analysis : To verify purity and stoichiometry .

Basic: How is single-crystal X-ray diffraction applied to determine the molecular structure of chlorinated pyrimidines?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:

  • Data collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100–293 K .
  • Structure solution : Programs like SHELXT or SHELXD are used for phase determination, followed by refinement in SHELXL .
  • Validation : Hydrogen-bonding networks (e.g., O—H⋯N or N—H⋯O) and π-π interactions are analyzed using software like WinGX or ORTEP .
    Example: The crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine revealed planar geometry (r.m.s. deviation: 0.041 Å) and intermolecular hydrogen bonding .

Advanced: How can DFT/ab initio calculations predict the electronic and optical properties of this compound?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is widely used:

  • Molecular geometry : Optimized bond lengths and angles are compared with SC-XRD data (e.g., C-Cl bond: 1.73 Å calc. vs. 1.72 Å expt.) .
  • NMR chemical shifts : Calculated shifts using the GIAO method show <5% deviation from experimental 1H^1 \text{H} and 13C^13 \text{C} spectra .
  • NLO properties : Polarizability (α) and hyperpolarizability (β) are computed to assess nonlinear optical potential .

Advanced: How do supramolecular interactions influence the solid-state properties of chlorinated pyrimidines?

Answer:
Intermolecular forces (e.g., hydrogen bonds, halogen interactions) dictate crystal packing and stability:

  • Hydrogen bonding : O—H⋯N interactions in 2-chloro-5-(3-hydroxybutynyl)pyrimidine form chains along the b-axis, stabilizing the lattice .
  • Halogen interactions : Cl⋯Cl contacts (3.4–3.5 Å) contribute to dense packing in chlorinated derivatives .
  • C—H⋯O contacts : These weak interactions are critical for layered architectures, analyzed via Hirshfeld surfaces .

Advanced: How can researchers resolve contradictions between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?

Answer:
Discrepancies arise from solvent effects, conformational flexibility, or basis set limitations. Mitigation strategies include:

  • Solvent modeling : Use the Polarizable Continuum Model (PCM) in DFT to account for solvent polarity .
  • Conformational averaging : Compare Boltzmann-weighted NMR shifts across low-energy conformers .
  • Benchmarking : Validate computational methods against high-resolution SC-XRD or gas-phase experiments .

Advanced: How do substituent effects (e.g., trifluoromethyl vs. trichloromethyl groups) alter the reactivity of pyrimidine derivatives?

Answer:
Electron-withdrawing groups (EWGs) like -CF3_3 or -CCl3_3 modulate reactivity:

  • Electrophilicity : Trichloromethyl groups increase electrophilicity at the C4 position, favoring nucleophilic aromatic substitution .
  • Redox stability : -CCl3_3 derivatives exhibit lower HOMO-LUMO gaps (ΔE ≈ 4.5 eV) compared to -CF3_3 (ΔE ≈ 5.2 eV), impacting oxidative stability .
  • Biological activity : -CCl3_3 groups enhance antiglycation activity (e.g., IC50_{50} = 240 μM in imidazo[4,5-b]pyridines) .

Advanced: What methodologies are used to evaluate the biological activity of this compound derivatives?

Answer:

  • Enzyme inhibition assays : β-glucuronidase or thymidine phosphorylase inhibition is tested via spectrophotometric methods (e.g., p-nitrophenyl-β-D-glucuronide hydrolysis) .
  • Antioxidant assays : DPPH radical scavenging or FRAP tests quantify electron-donating capacity .
  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to target proteins (e.g., COX-2 or HIV protease) .

Basic: What safety protocols are recommended for handling chlorinated pyrimidines in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats are mandatory due to skin/eye corrosion risks .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during synthesis) .
  • Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration .

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